BenchChemオンラインストアへようこそ!

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Physicochemical Properties Drug-Likeness Lead Optimization

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide (CAS 890631-25-1) is a synthetic small molecule belonging to the benzimidazole (benzodiazole) class, characterized by a 1-(1-phenylethyl) substituent at the N1 position and a furan-2-carboxamide side chain linked via an ethyl spacer at the C2 position. Its molecular formula is C22H21N3O2 with a molecular weight of 359.4 g/mol.

Molecular Formula C22H21N3O2
Molecular Weight 359.429
CAS No. 890631-25-1
Cat. No. B2426385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
CAS890631-25-1
Molecular FormulaC22H21N3O2
Molecular Weight359.429
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
InChIInChI=1S/C22H21N3O2/c1-16(17-8-3-2-4-9-17)25-19-11-6-5-10-18(19)24-21(25)13-14-23-22(26)20-12-7-15-27-20/h2-12,15-16H,13-14H2,1H3,(H,23,26)
InChIKeyLIYHADHNBZCNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide (CAS 890631-25-1): Chemical Identity and Structural Baseline for Procurement


N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide (CAS 890631-25-1) is a synthetic small molecule belonging to the benzimidazole (benzodiazole) class, characterized by a 1-(1-phenylethyl) substituent at the N1 position and a furan-2-carboxamide side chain linked via an ethyl spacer at the C2 position. Its molecular formula is C22H21N3O2 with a molecular weight of 359.4 g/mol. The SMILES notation is CC(c1ccccc1)n1c(CCNC(=O)c2ccco2)nc2ccccc21 . Unlike the more common N1-methyl or N1-benzyl benzimidazole analogs, this compound features a chiral 1-phenylethyl group, introducing stereochemical complexity that is structurally distinct within the benzimidazole-focused compound libraries typically used for kinase or GPCR screening [1].

Why N1-Substituted Benzimidazole Analogs Cannot Be Interchanged: The Criticality of the 1-Phenylethyl Group in N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide


Structure-activity relationship (SAR) analyses across multiple benzimidazole-based programs have demonstrated that N1 substitution is a critical determinant of target binding, selectivity, and ADME properties; replacement of the N1-phenyl group or alteration of its alkyl linker can lead to a complete loss of activity in kinase and PARP inhibition contexts [1]. The 1-phenylethyl substituent in this compound introduces a chiral center and a specific steric orientation that is absent in the achiral N1-methyl, N1-ethyl, or N1-benzyl analogs. This stereochemical feature can directly influence enantioselective target engagement, as chiral benzimidazoles are known to exhibit divergent biological activities between enantiomers [2]. Consequently, generic substitution with a cheaper or more readily available N1-alkyl benzimidazole is not scientifically valid without explicit comparative activity data for the intended target.

Quantitative Evidence Guide: Differentiating N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide from Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus the N1-Unsubstituted Analog

The target compound possesses a molecular weight of 359.4 g/mol, which is 104.12 Da (40.8%) greater than the N1-unsubstituted analog N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide (MW 255.28 g/mol) . This increase is attributable to the 1-phenylethyl substituent, which adds significant lipophilic surface area. In medicinal chemistry, this magnitude of molecular weight increase typically corresponds to a substantial increase in logP (estimated +2 to +3 log units), directly impacting membrane permeability, plasma protein binding, and the ability to engage deeper hydrophobic pockets in target proteins [1].

Physicochemical Properties Drug-Likeness Lead Optimization

Chiral Center Introduction: Enantioselective Potential of the 1-Phenylethyl Substituent Versus Achiral N1-Alkyl Analogs

The 1-phenylethyl group introduces a stereogenic center at the carbon atom directly attached to N1 of the benzimidazole core, a feature absent in common N1-methyl, N1-ethyl, or N1-benzyl analogs, which are all achiral . Chiral benzimidazole derivatives have been shown to exhibit enantioselective biological activity across multiple target classes, including kinases, leukotriene biosynthesis enzymes, and proton pumps, where individual enantiomers can differ substantially in potency and selectivity [1]. This stereochemical differentiation creates opportunities for enantiopure compound procurement that are not available with achiral analogs.

Stereochemistry Enantioselectivity IP Differentiation

Furan-2-Carboxamide Scaffold Validation: Antileishmanial Activity of a Structurally Related Analog Versus Inactive Benzamide Congener

In a head-to-head study of N-lutidinylarylcarboxamides, furan-2-carboxamide 2 showed potent antileishmanial activity with IC50 values of 29.9 µM against Leishmania donovani and 28.3 µM against L. braziliensis promastigotes, whereas the corresponding benzamide 1 showed only moderate inhibition at the same 50 µM concentration [1]. In a BALB/c mouse model, intraperitoneal administration of 10 mg/kg of furan-2-carboxamide 2 for 5 days yielded a 75.8% spleen parasite burden reduction. The target compound incorporates this same furan-2-carboxamide pharmacophore coupled with a benzimidazole core bearing a 1-phenylethyl substituent, which may further enhance potency through improved membrane penetration.

Antiparasitic Neglected Diseases Leishmaniasis

Recommended Application Scenarios for N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide Based on Differential Evidence


Kinase or GPCR Lead Optimization Libraries Requiring Chiral N1-Substituted Benzimidazole Diversity

The compound's 1-phenylethyl substituent introduces a chiral center and increased steric bulk that is absent from standard methyl or benzyl benzimidazole libraries, making it a valuable diversity element for SAR exploration in kinase or GPCR programs where the N1 position is a known determinant of selectivity [1]. Procurement is justified for hit expansion or lead optimization campaigns aiming to exploit enantioselective binding interactions.

Antiparasitic Screening for Leishmaniasis and Related Neglected Tropical Diseases

Furan-2-carboxamide-containing compounds have demonstrated validated in vitro and in vivo antileishmanial activity, with an IC50 of ~29 µM against L. donovani and 75.8% spleen parasite burden reduction in mice for a closely related analog [2]. The target compound, which combines this pharmacophore with a membrane-permeant benzimidazole scaffold, is a strong candidate for inclusion in antiparasitic screening cascades against Leishmania spp. and potentially other kinetoplastid parasites.

Enantioselective Probe Development for Chemical Biology Target Deconvolution

The presence of a single stereogenic center in the 1-phenylethyl group enables the synthesis and procurement of individual enantiomers, which can serve as matched molecular pairs for chemical biology studies aimed at dissecting stereospecific target engagement [1]. This application is particularly relevant for targets where chirality has been shown to influence functional outcomes, such as certain GPCRs and nuclear receptors.

Intellectual Property Expansion Around Benzimidazole-Based Kinase Inhibitors

The unique combination of a 1-(1-phenylethyl) N1-substituent with a furan-2-carboxamide C2 side chain creates a structural novelty that is underrepresented in the patent literature compared to the more extensively claimed N1-benzyl and N1-methyl benzimidazole chemical space . This compound can serve as a basis for Markush structure expansion or as a starting point for novel composition-of-matter filings in competitive kinase inhibitor programs.

Quote Request

Request a Quote for N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.